

# An In-depth Technical Guide to Trimeprazine Maleate: Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Trimeprazine maleate*

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## Abstract

**Trimeprazine maleate**, a phenothiazine derivative, is a first-generation antihistamine with additional sedative, antiemetic, and anticholinergic properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **trimeprazine maleate**. It details its multifaceted mechanism of action as a receptor antagonist and furnishes detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and pharmacological studies involving **trimeprazine maleate**.

## Chemical Structure and Identification

Trimeprazine, also known as alimemazine, is chemically designated as N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine<sup>[1]</sup>. The maleate salt is formed by the reaction of trimeprazine with maleic acid.

The core structure of trimeprazine features a phenothiazine nucleus, which consists of two benzene rings fused to a central 1,4-thiazine ring. A dimethylaminopropyl side chain is attached to the nitrogen atom of the phenothiazine ring system.

Table 1: Chemical Identification of Trimeprazine and **Trimeprazine Maleate**

Identifier	Trimeprazine (Free Base)	Trimeprazine Maleate
IUPAC Name	N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine[1]	(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
CAS Number	84-96-8[1]	179167-82-9
Molecular Formula	C18H22N2S[1]	C18H22N2S·C4H4O4[1]
Molecular Weight	298.45 g/mol [2][3]	414.52 g/mol
Canonical SMILES	CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C[1]	CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O
InChI Key	ZZHLYYDVIOPZBE-UHFFFAOYSA-N[1]	WTHCVCKKSDUGIE-BTJKTKAUSA-N

## Physicochemical Properties

The physicochemical properties of trimeprazine and its maleate salt are crucial for its formulation, delivery, and pharmacokinetic profile. The free base is crystalline at room temperature and exhibits limited water solubility. The maleate salt form generally offers different solubility characteristics which can be advantageous in specific formulation contexts[1].

Table 2: Physicochemical Properties of Trimeprazine

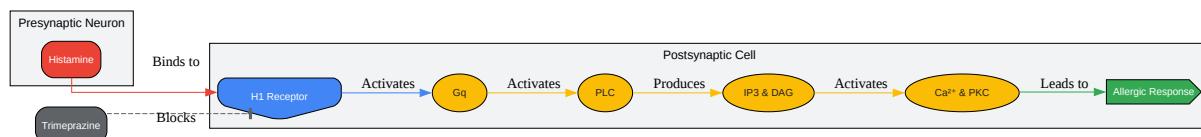
Property	Value
Melting Point	68 °C[2][3][4]
Boiling Point	150-175 °C at 0.3 mmHg[2][3]
Water Solubility	0.942 mg/L[3][4]
Solubility in other solvents	Soluble in DMSO[1]; Slightly soluble in alcohol (tartrate salt)[5]
pKa (basic)	9.00 - 9.11[3][5]
LogP (Octanol/Water)	4.6 - 4.71[4][5]

## Mechanism of Action and Signaling Pathways

Trimeprazine exerts its pharmacological effects through the antagonism of several key receptors, leading to a range of physiological responses. Its primary action is as a competitive antagonist of histamine H1 receptors, but it also demonstrates significant activity at dopamine D2, muscarinic acetylcholine, and serotonin receptors[6].

### Histamine H1 Receptor Antagonism

As a first-generation antihistamine, trimeprazine competitively binds to H1 receptors on various cells, including those on nerve endings, smooth muscles, and glandular cells. This blocks the action of endogenous histamine, thereby alleviating the symptoms of allergic reactions such as itching, swelling, and redness[6].

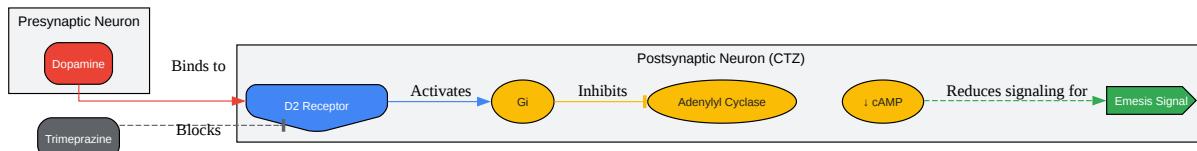


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Trimeprazine's antagonism of the H1 receptor signaling pathway.

### Dopamine D2 Receptor Antagonism

Trimeprazine's antiemetic effects are attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain[6]. By blocking dopamine from binding to these receptors, trimeprazine helps to prevent nausea and vomiting[6].



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Trimeprazine's antagonism of the D2 receptor signaling pathway.

## Other Receptor Interactions

Trimeprazine also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors, which can lead to reduced secretions in the respiratory and gastrointestinal tracts[6]. Furthermore, its interaction with serotonin pathways contributes to its sedative effects[6].

## Experimental Protocols

### Synthesis of Trimeprazine

A common method for the synthesis of trimeprazine involves the alkylation of phenothiazine with 1-dimethylamino-2-methyl-propylchloride[4].

Materials:

- Phenothiazine
- Sodamide (95%)
- Xylene
- 1-chloro-2-methyl-3-dimethylaminopropane
- Methanesulfonic acid

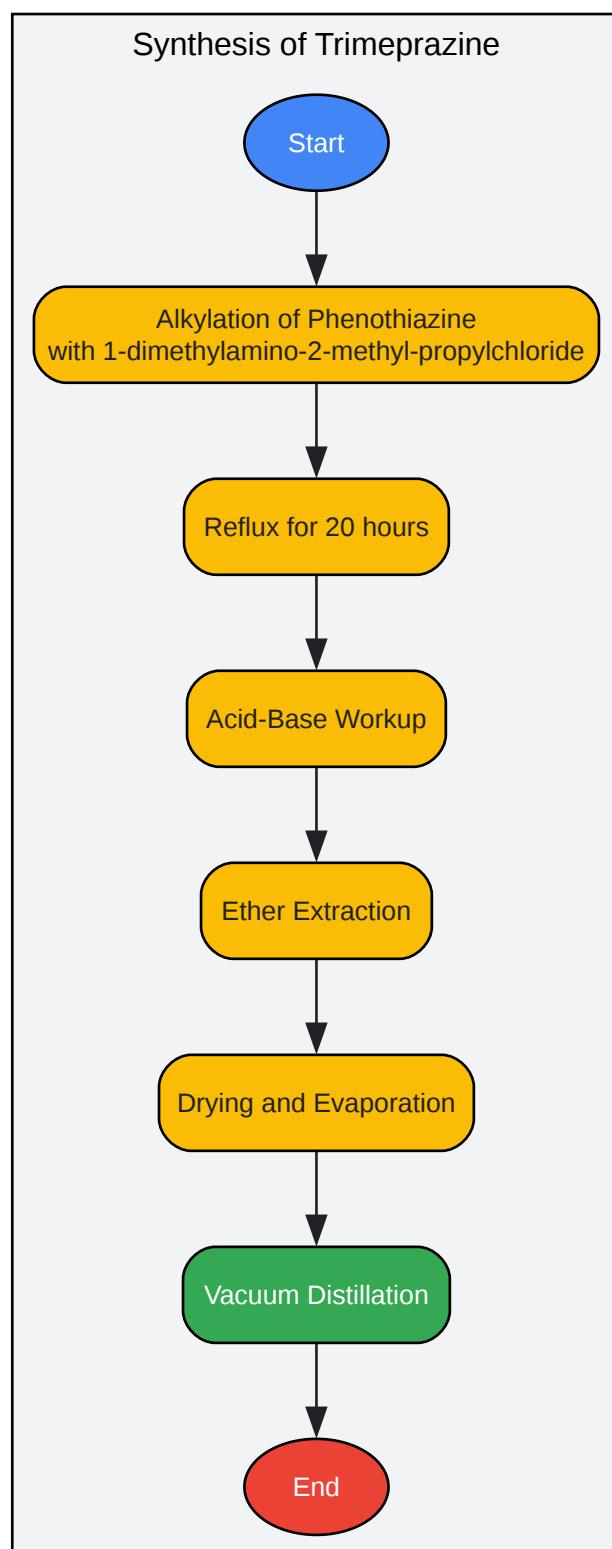
- Sodium hydroxide

- Ether

- Potassium carbonate

Procedure:

- Add 2.77 g of 95% sodamide to a solution of 9.6 g of phenothiazine in 140 cc of xylene at 130°C.
- Heat the mixture with reflux for 2 hours.
- Add a 0.61 N solution (90 cc) of 1-chloro-2-methyl-3-dimethylaminopropane in xylene over 50 minutes.
- Continue heating with reflux for 20 hours.
- After cooling, treat the mixture with 40 cc of water and 70 cc of N methanesulfonic acid.
- Separate the aqueous layer, wash with ether, and then treat with 10 cc of aqueous sodium hydroxide (density = 1.33).
- Extract the product with ether.
- Dry the ether extract over potassium carbonate and evaporate the solvent.
- Distill the residue in vacuo to collect 3-(10-phenothiazinyl)-2-methyl-1-dimethylaminopropane (trimeprazine), which distills between 150° and 175°C under a pressure of about 0.3 mm Hg[7].



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Workflow for the synthesis of trimeprazine.

# Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the quantification of **trimeprazine maleate** in pharmaceutical dosage forms.

## Instrumentation:

- HPLC system with a UV/PDA detector
- C18 column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 3 µm)

## Chromatographic Conditions:

- Mobile Phase: A suitable mixture of a buffer and an organic solvent (e.g., acetonitrile and/or methanol) should be optimized.
- Flow Rate: Typically around 1.0 mL/min.
- Detection Wavelength: Based on the UV spectrum of trimeprazine.
- Injection Volume: A fixed volume, e.g., 20 µL.

## Procedure:

- Standard Preparation: Prepare a stock solution of **trimeprazine maleate** reference standard in a suitable diluent. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.
- Sample Preparation: For tablet dosage forms, accurately weigh and powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to a known amount of **trimeprazine maleate** in the diluent, sonicate to ensure complete dissolution, and filter.
- Analysis: Inject the standard and sample solutions into the chromatograph.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of **trimeprazine maleate** in the sample solution from the calibration curve.

## Analysis by UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used for the quantitative analysis of **trimeprazine maleate**, particularly in bulk drug and simple formulations.

Instrumentation:

- UV-Visible Spectrophotometer

Procedure:

- Solvent Selection: Identify a suitable solvent in which **trimeprazine maleate** is freely soluble and that does not interfere with its absorbance in the UV range.
- Determination of  $\lambda_{\text{max}}$ : Prepare a dilute solution of **trimeprazine maleate** in the selected solvent and scan the UV spectrum to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Standard Preparation: Prepare a stock solution of **trimeprazine maleate** reference standard and a series of dilutions of known concentrations.
- Calibration Curve: Measure the absorbance of the standard solutions at the determined  $\lambda_{\text{max}}$ . Plot a graph of absorbance versus concentration to create a calibration curve.
- Sample Analysis: Prepare a solution of the sample of an appropriate concentration and measure its absorbance at  $\lambda_{\text{max}}$ .
- Quantification: Determine the concentration of **trimeprazine maleate** in the sample by interpolating its absorbance on the calibration curve.

## Conclusion

This technical guide has provided a detailed examination of the chemical structure, physicochemical properties, and multifaceted mechanism of action of **trimeprazine maleate**. The inclusion of experimental protocols for its synthesis and analysis offers practical guidance for researchers and professionals in the pharmaceutical sciences. A thorough understanding of these fundamental aspects is essential for the continued development and application of **trimeprazine maleate** in therapeutic contexts.

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